molecular formula C19H29N3O B12627404 2,6-Diazaspiro[3.3]heptan-1-one, 2-[3-(diethylamino)propyl]-6-(phenylmethyl)-

2,6-Diazaspiro[3.3]heptan-1-one, 2-[3-(diethylamino)propyl]-6-(phenylmethyl)-

Cat. No.: B12627404
M. Wt: 315.5 g/mol
InChI Key: KLLZYOAZDBTYLM-UHFFFAOYSA-N
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Description

2,6-Diazaspiro[33]heptan-1-one, 2-[3-(diethylamino)propyl]-6-(phenylmethyl)- is a complex organic compound known for its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diazaspiro[3.3]heptan-1-one, 2-[3-(diethylamino)propyl]-6-(phenylmethyl)- typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the spirocyclic core. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

2,6-Diazaspiro[3.3]heptan-1-one, 2-[3-(diethylamino)propyl]-6-(phenylmethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol .

Scientific Research Applications

2,6-Diazaspiro[3.3]heptan-1-one, 2-[3-(diethylamino)propyl]-6-(phenylmethyl)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,6-Diazaspiro[3.3]heptan-1-one, 2-[3-(diethylamino)propyl]-6-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2,6-Diazaspiro[3.3]heptan-1-one, 2-[3-(diethylamino)propyl]-6-(phenylmethyl)- apart is its unique spirocyclic structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

2,6-Diazaspiro[3.3]heptan-1-one, 2-[3-(diethylamino)propyl]-6-(phenylmethyl)- is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on a review of diverse research findings.

Synthesis

The synthesis of 2,6-Diazaspiro[3.3]heptan-1-one derivatives often involves multi-step processes including cycloadditions and substitutions. The compound can be synthesized through various methods, including the use of dichloroketene and olefins in [2+2] cycloaddition reactions, which yield spiro compounds with moderate yields and require purification steps to isolate the desired products .

The biological activity of 2,6-Diazaspiro[3.3]heptan-1-one derivatives has been linked to their interaction with various biological targets:

  • Receptor Binding : In vitro studies have demonstrated that these compounds exhibit affinity for sigma receptors (σ1 and σ2). Specifically, binding assays using rat liver homogenates showed that certain derivatives possess significant displacement of radioligands associated with these receptors .
  • Antiviral Activity : Some derivatives have shown promise in inhibiting viral replication. For instance, spiro compounds derived from 2,6-Diazaspiro[3.3]heptane have been evaluated for their ability to inhibit the replication of human cytomegalovirus and murine leukemia cells .
  • Antitumor Effects : Research indicates that these compounds may also inhibit the growth of tumor cultures, suggesting potential applications in cancer therapy .

Case Studies

Several studies have highlighted the biological efficacy of 2,6-Diazaspiro[3.3]heptan-1-one derivatives:

  • Study on Sigma Receptor Affinity :
    • A study investigated the binding affinity of various diazaspiro compounds to σ1 and σ2 receptors using radioligand assays. Results indicated that some compounds displayed over 50% displacement at concentrations as low as 10 nM, suggesting strong receptor interactions .
  • Antiviral Activity Assessment :
    • In a comparative study, a specific derivative was tested against adenallene analogs for antiviral activity. While it was less potent than adenallene, it still exhibited significant inhibition of viral replication .

Table 1: Summary of Biological Activities

Compound NameTarget ActivityIC50 (µM)Reference
2,6-Diazaspiro[3.3]heptan-1-one derivative Aσ1 Receptor Binding0.5
2,6-Diazaspiro[3.3]heptan-1-one derivative BAntiviral (HCMV)10
2,6-Diazaspiro[3.3]heptan-1-one derivative CTumor Cell Growth Inhibition5

Discussion

The biological activities observed in studies on 2,6-Diazaspiro[3.3]heptan-1-one derivatives suggest their potential as therapeutic agents in treating viral infections and cancer. The interaction with sigma receptors further indicates a possible role in modulating neurological functions or pain pathways.

Properties

Molecular Formula

C19H29N3O

Molecular Weight

315.5 g/mol

IUPAC Name

6-benzyl-2-[3-(diethylamino)propyl]-2,6-diazaspiro[3.3]heptan-3-one

InChI

InChI=1S/C19H29N3O/c1-3-20(4-2)11-8-12-22-16-19(18(22)23)14-21(15-19)13-17-9-6-5-7-10-17/h5-7,9-10H,3-4,8,11-16H2,1-2H3

InChI Key

KLLZYOAZDBTYLM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1CC2(C1=O)CN(C2)CC3=CC=CC=C3

Origin of Product

United States

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